molecular formula C16H17ClN6S2 B12716363 Carbonothioic dihydrazide, N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-51-2

Carbonothioic dihydrazide, N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12716363
CAS No.: 127142-51-2
M. Wt: 392.9 g/mol
InChI Key: KYMCDMPGPVKPPK-RGVLZGJSSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of aromatic rings, hydrazide groups, and thioxomethyl functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate to form the intermediate compound. This intermediate is then reacted with 2-pyridinecarboxaldehyde under specific conditions to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, coatings, or polymers. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with specific molecular targets. The compound’s thioxomethyl and hydrazide groups can form strong bonds with metal ions or biological macromolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazides: Compounds with similar thioxomethyl and hydrazide functionalities.

    Hydrazones: Compounds with similar hydrazide groups but different substituents.

    Thioamides: Compounds with similar thioxomethyl groups but different overall structures.

Uniqueness

Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is unique due to its combination of aromatic rings, thioxomethyl, and hydrazide groups

Biological Activity

Carbonothioic dihydrazide, specifically the compound N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-, is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H14ClN4SC_{13}H_{14}ClN_4S, with a molecular weight of approximately 306.79 g/mol. The compound features two hydrazine groups attached to a carbonyl group and a thio group, characteristic of thiocarbohydrazides.

Synthesis Methods:

  • Reaction with Carbon Disulfide: Carbonothioic dihydrazide can be synthesized by reacting carbon disulfide with hydrazine or its derivatives under basic conditions, often using solvents like dimethylformamide (DMF) or ethanol.
  • Aldehyde Reactions: Alternative synthetic routes include the reaction of aldehydes with hydrazine derivatives in the presence of sulfur sources to yield oligomeric forms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial and antifungal activities of carbonothioic dihydrazide and its derivatives. In particular, derivatives have shown significant activity against various bacterial strains.

CompoundAntimicrobial ActivityReference
Carbonothioic dihydrazideModerate to high against Gram-positive and Gram-negative bacteria
Derivative AExcellent against E. coli and S. aureus
Derivative BGood antifungal activity against C. albicans

The biological activity is attributed to the ability of these compounds to form stable complexes with metal ions, enhancing their efficacy. For instance, metal-carbonothioic dihydrazide complexes have been investigated for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Study 1: Antibacterial Activity

In a comparative study, various derivatives of carbonothioic dihydrazide were tested against standard antibiotics. The results indicated that certain derivatives exhibited superior antibacterial activity compared to tetracycline.

Compound No.Inhibition Zone (mm)Reference
2420
26h18
Tetracycline15

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant potential using several assays, including DPPH radical scavenging and ABTS decolorization assays. The results demonstrated that some derivatives exhibited significant antioxidant activity.

Compound No.DPPH Scavenging (%)ABTS Inhibition (%)
2453.3>50
26h50.2>50
Control0<10

Properties

CAS No.

127142-51-2

Molecular Formula

C16H17ClN6S2

Molecular Weight

392.9 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C16H17ClN6S2/c1-10-9-12(17)6-7-13(10)19-15(24)21-23-16(25)22-20-11(2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H2,19,21,24)(H2,22,23,25)/b20-11+

InChI Key

KYMCDMPGPVKPPK-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)N/N=C(\C)/C2=CC=CC=N2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)NN=C(C)C2=CC=CC=N2

Origin of Product

United States

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